Molecular Weight Reduction vs. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) Scaffolds
The unsubstituted [1,2,4]triazolo[1,5-c]pyrimidin-5-one scaffold (MW 136.11 Da) represents a structurally simplified bicyclic analog of the tricyclic pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) core, which bears an additional fused pyrazole ring. PTP derivatives, exemplified by the clinical-stage A₂A antagonist preladenant, possess molecular weights typically exceeding 380 Da, with concomitant poor aqueous solubility and complex, multistep synthetic routes that constrain systematic SAR exploration.[1] The 136.11 Da parent TP core resides within the 'lead-like' physicochemical space, offering a >2.8-fold molecular weight advantage that translates into higher atom economy, greater synthetic accessibility, and more favorable pharmacokinetic starting properties for hit-to-lead campaigns.[2] This molecular weight differential is not merely incremental — it dictates the accessible range of substituent functionalization while remaining within the Rule-of-Five chemical space, which is critical for CNS-targeting programs where low molecular weight and low polar surface area are essential for blood–brain barrier penetration.[3]
| Evidence Dimension | Molecular weight (MW, Da) |
|---|---|
| Target Compound Data | 136.11 Da (C₅H₄N₄O, unsubstituted [1,2,4]triazolo[1,5-c]pyrimidin-5-one core) |
| Comparator Or Baseline | ≥380 Da for representative PTP derivatives (e.g., preladenant, SCH 442416: ~389.4 Da); fused tricyclic scaffold with additional pyrazole ring |
| Quantified Difference | 2.8- to 2.9-fold molecular weight reduction (absolute difference ≥244 Da) |
| Conditions | Calculated molecular weights from molecular formulas; scaffold comparison context from medicinal chemistry reviews |
Why This Matters
Lower molecular weight of the parent scaffold permits broader and more efficient chemical space exploration during lead optimization while maintaining drug-likeness, a decisive factor for procurement in early-stage discovery where scaffold minimality determines the feasible scope of subsequent SAR expansion.
- [1] Federico, S., Ciancetta, A., Pastorin, G., Cacciari, B., Moro, S., & Spalluto, G. (2016). Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally Simplified Analogs. Università di Padova Repository. Abstract describes PTP derivatives as tricyclic compounds with high molecular weight, poor aqueous solubility, and difficult synthetic preparation. View Source
- [2] Arts Repository, Università di Trieste. (2015). Structural investigations on [1,2,4]triazolo[1,5-c]pyrimidines. States: “The 1,2,4-triazolo[1,5-c]pyrimidines possesses a low molecular weight and less nitrogen atoms than pyrazolo-triazolo-pyrimidines, thus it may be a scaffold with promising pharmacokinetics properties.” View Source
- [3] Federico, S., et al. (2021). Developing novel classes of protein kinase CK1δ inhibitors by fusing [1,2,4]triazole with different bicyclic heteroaromatic systems. PubMed PMID and BBB-PAMPA assay context establishing CNS relevance. View Source
